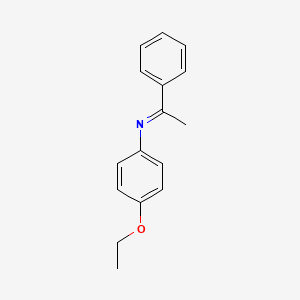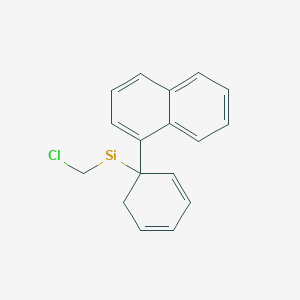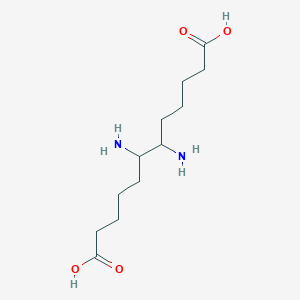
6,7-Diaminododecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diaminododecanedioic acid is a dicarboxylic acid with two amino groups attached to the 6th and 7th carbon atoms of the dodecanedioic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminododecanedioic acid typically involves the functionalization of dodecanedioic acid. One common method is the nitration of dodecanedioic acid to introduce nitro groups, followed by catalytic hydrogenation to convert the nitro groups to amino groups. The reaction conditions often involve the use of strong acids for nitration and hydrogen gas with a suitable catalyst for hydrogenation .
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes. For instance, the use of microorganisms such as Candida tropicalis can convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . This method is more sustainable and eco-friendly compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Diaminododecanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or esters.
Applications De Recherche Scientifique
6,7-Diaminododecanedioic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of high-grade lubricating oils, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 6,7-Diaminododecanedioic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid groups can participate in ionic interactions, affecting the compound’s solubility and reactivity in biological systems .
Comparaison Avec Des Composés Similaires
Dodecanedioic Acid: A dicarboxylic acid with a similar carbon chain length but without amino groups.
Adapalene Related Compound E: A dicarboxylic acid derivative used in pharmaceutical applications.
Uniqueness: 6,7-Diaminododecanedioic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide it with distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for the formation of a wide range of derivatives and enhances its utility in various fields.
Propriétés
Numéro CAS |
22678-49-5 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
6,7-diaminododecanedioic acid |
InChI |
InChI=1S/C12H24N2O4/c13-9(5-1-3-7-11(15)16)10(14)6-2-4-8-12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18) |
Clé InChI |
XGWQHDMOKDODOQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(C(CCCCC(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


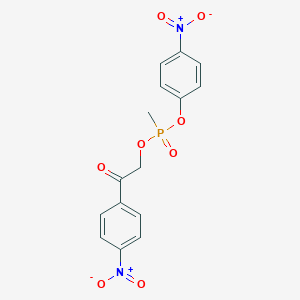


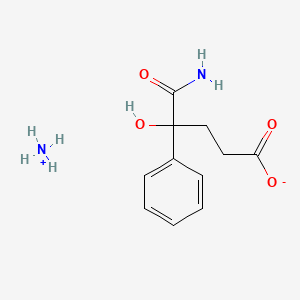
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
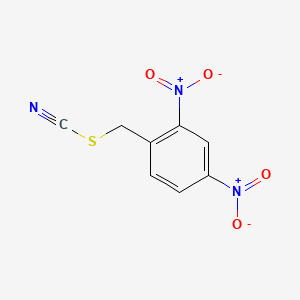

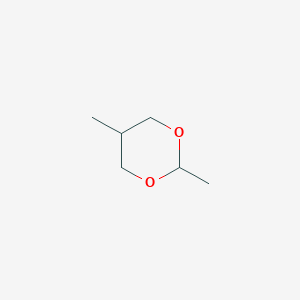
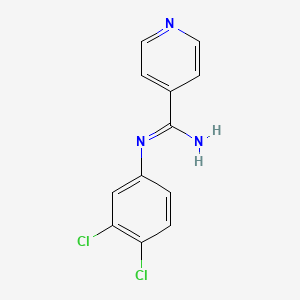
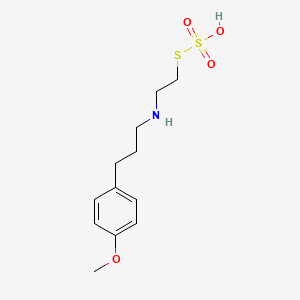
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
